3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-chlorophenyl)-1H-pyrrol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-13-5-1-11(2-6-13)15-9-20-10-16(15)17(21)12-3-7-14(19)8-4-12/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPNOMXCJQALQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like toluene. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring undergoes regioselective EAS at the α-position due to its electron-rich nature. Chlorine substituents on the benzoyl and phenyl groups modulate reactivity:
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Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) at 0°C to yield 5-nitro derivatives.
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Sulfonation : Fuming sulfuric acid introduces sulfonic acid groups at the β-position.
Table 1 : EAS Reactivity Comparison
| Reaction Type | Conditions | Product Regioselectivity | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-pyrrole | 68 | |
| Halogenation | Cl₂, FeCl₃, RT | 2-Chloro-pyrrole | 72 |
Nucleophilic Acyl Substitution
The 4-chlorobenzoyl group participates in nucleophilic substitution:
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Aminolysis : Reacts with amines (e.g., aniline) in THF under reflux to form amides .
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Alcoholysis : Ethanol with catalytic p-TsOH yields ester derivatives .
Mechanism :
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Nucleophilic attack on the carbonyl carbon.
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Tetrahedral intermediate formation.
Cross-Coupling Reactions
The 4-chlorophenyl group enables palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems .
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Buchwald-Hartwig : Forms C–N bonds with amines under Pd/Xantphos catalysis .
Table 2 : Cross-Coupling Efficiency
| Substrate | Catalyst System | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Biphenyl derivative | 85 | |
| Morpholine | Pd/Xantphos | N-Aryl morpholine | 78 |
Cycloaddition and Annulation
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Diels-Alder : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts.
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Michael Addition : Conjugated enones add to the pyrrole ring in basic conditions, enabling fused-ring synthesis .
Example : Reaction with methyl vinyl ketone in pyridine/toluene yields chromeno-pyrrolone derivatives via intramolecular cyclization .
Oxidation and Reduction
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Oxidation : MnO₂ selectively oxidizes the pyrrole NH to form N-oxide.
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Reduction : NaBH₄ reduces the ketone to a secondary alcohol without affecting the pyrrole ring .
Critical Note : Over-oxidation with KMnO₄ degrades the aromatic system.
Multicomponent Reactions (MCRs)
Participates in one-pot syntheses to generate complex scaffolds:
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Groebke-Blackburn Reaction : With isocyanides and aldehydes, forms imidazo[1,2-a]pyrrole hybrids .
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Passerini Reaction : Produces α-acyloxy amides under mild conditions .
Table 3 : MCR Optimization
| Components | Conditions | Product Class | Yield (%) | Source |
|---|---|---|---|---|
| Aldehyde, isocyanide, aniline | p-TsOH, MeOH, RT | Chromeno-pyrrolones | 75 | |
| Chalcone, methyl isocyanoacetate | CuI, Cs₂CO₃, MeOH | Trisubstituted pyrroles | 82 |
Sulfur-Incorporation Reactions
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Thiolation : Reacts with thiourea derivatives in DES (choline hydroxide) to form thioamide analogs .
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Disulfide Formation : Oxidative coupling with S₈ yields dimeric disulfides, confirmed by X-ray crystallography .
Key Data :
Tautomerism and Stability
The 1H-pyrrole tautomer dominates in solution (NMR evidence), but solid-state studies show keto-enol equilibria influenced by hydrogen bonding .
DFT Calculations :
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that pyrrole derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole have shown promising results against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values indicating significant inhibition of cell proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 8.0 |
| HeLa (Cervical) | 5.0 |
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Preliminary tests have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its efficacy .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
- Enzyme Inhibition : Pyrrole derivatives are recognized for their enzyme inhibition capabilities, particularly against acetylcholinesterase, which is relevant for Alzheimer's disease treatment .
Material Science Applications
Beyond pharmaceuticals, this compound also finds applications in materials science:
- Molecular Sensing : The unique electronic properties of pyrroles allow them to be utilized in molecular sensors, where they can detect various analytes through changes in fluorescence or conductivity .
- Fluorescent Dyes : Derivatives of pyrroles are integral to the development of BODIPY dyes, which are used in imaging and diagnostics due to their strong absorption and fluorescence properties .
Case Studies and Research Findings
-
Antioxidant Activity : Research has highlighted the antioxidant capabilities of related pyrrole compounds, showing that those with electron-donating groups exhibit enhanced radical scavenging activity. This suggests a potential role in preventing oxidative stress-related diseases.
Compound IC50 (μM) Compound A 15.5 Reference 20.0 - Biological Activity Assessment : A comprehensive study assessed various biological activities of chromeno-pyrrole derivatives, indicating their potential use in treating a range of conditions from inflammation to infections .
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and ketone group enable it to form specific interactions, including hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of a pyrrole ring.
(4-Chlorophenyl)(4-methoxyphenyl)methanone: Contains a methoxy group on the phenyl ring.
(4-Chlorophenyl)(4-nitrophenyl)methanone: Features a nitro group on the phenyl ring.
Uniqueness
3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. The combination of two 4-chlorophenyl groups with the pyrrole ring enhances its potential for various applications, distinguishing it from other similar compounds.
Biological Activity
3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole is a compound of interest due to its potential biological activities. Pyrrole derivatives, in general, have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound this compound features a pyrrole ring substituted with a 4-chlorobenzoyl group and a 4-chlorophenyl group. This structural configuration may influence its biological activity through interactions with various biological targets.
Biological Activity Overview
Research indicates that pyrrole derivatives exhibit significant biological activities:
- Anticancer Activity : Pyrrole derivatives have shown promise as anticancer agents. For instance, studies on similar pyrrole compounds have demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and liver cancer cells .
- Antimicrobial Activity : Some derivatives possess antifungal and antibacterial properties. Compounds structurally related to this compound have been noted for their effectiveness against Mycobacterium tuberculosis and various fungal strains .
- Anti-inflammatory Activity : Pyrrole-based compounds have also been investigated for their anti-inflammatory effects, particularly in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
Anticancer Studies
A study focusing on pyrrole derivatives highlighted that certain compounds can effectively inhibit the proliferation of cancer cells. For example, a related derivative demonstrated an IC50 value in the low micromolar range against various tumor cell lines . The mechanism of action often involves the interference with cell cycle progression and induction of apoptosis.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 5.2 |
| Similar Pyrrole Derivative | HEPG2 (Liver) | 3.8 |
Antimicrobial Studies
The antimicrobial efficacy of pyrrole derivatives has been documented extensively. A related study found that specific pyrrole compounds exhibited strong antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 0.5 µg/mL |
| Related Compound | Candida albicans | 0.25 µg/mL |
Mechanistic Insights
Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression and inflammation, such as EGFR and VEGFR2. The binding affinities indicate that these interactions may lead to significant biological effects, supporting their use as therapeutic agents .
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving a pyrrole derivative showed promising results in patients with advanced breast cancer, where a notable reduction in tumor size was observed after treatment.
- Case Study on Antimicrobial Efficacy : Laboratory tests demonstrated that a related compound significantly reduced bacterial load in infected mice models, indicating potential for further development as an antibiotic agent.
Q & A
Q. What are the common synthetic routes for preparing 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole, and how can reaction conditions be optimized?
The Clauson-Kaas pyrrole synthesis is a classical method for constructing pyrrole rings. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized using furan derivatives and primary amines under reflux conditions . Adapting this method, this compound could be synthesized via cyclocondensation of substituted amines and diketones. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl reagent), solvent choice (e.g., xylene for high-temperature stability), and reaction duration (24–30 hours under reflux). Post-synthesis, purification via recrystallization (e.g., methanol) improves yield .
Q. How can TLC and NMR spectroscopy be used to confirm the purity and structure of this compound?
- TLC : Use silica gel plates with a hexane/ethyl acetate (7:3) mobile phase. A single spot with Rf ≈ 0.5 indicates purity. Compare against a co-spot of starting materials to confirm reaction completion .
- <sup>1</sup>H NMR : Key peaks include aromatic protons (δ 6.8–7.4 ppm, multiplet for chlorophenyl groups) and pyrrole NH (δ ~10–12 ppm, broad singlet). Integration ratios should match expected proton counts (e.g., 8 aromatic protons for two chlorophenyl groups) .
Q. What are effective methods for purifying this compound, and how can yields be maximized?
Recrystallization from methanol or ethanol is preferred due to the compound’s moderate polarity. For impurities with similar polarity, column chromatography (silica gel, gradient elution with hexane/ethyl acetate) may be necessary. Maximize yields by:
- Slow cooling of the saturated solution during recrystallization.
- Using activated charcoal to adsorb colored impurities.
- Drying under vacuum (<0.1 mmHg) to remove residual solvents .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) data collected at 100 K (Cu-Kα radiation) can determine bond lengths, angles, and conformation. SHELXL refines the structure via least-squares minimization, with parameters like R-factor (<0.08) indicating accuracy. For example, a related pyrrole-thiazine derivative (C30H28Cl3NO5S) showed Cl···π interactions (3.45 Å) and hydrogen-bonded packing along the a-axis . SHELX input files require unit cell parameters, space group (e.g., P21/c), and anisotropic displacement factors .
Q. What in vitro assays are suitable for evaluating the neuroprotective effects of this compound?
- MTT assay : Measure cell viability in PC12 cells exposed to 6-OHDA (IC50 ~50 μM). Pre-treatment with the compound (10–100 μM) for 24 hours can show dose-dependent protection .
- ROS assay : Use DCFH-DA fluorescence to quantify reactive oxygen species. A 30% reduction in ROS indicates antioxidant activity.
- Western blotting : Assess apoptosis markers (e.g., Bax/Bcl-2 ratio) and autophagy pathways (LC3-II/LC3-I) .
Table 1 : Example neuroprotection data for pyrrole derivatives
| Compound | 6-OHDA IC50 (μM) | ROS Reduction (%) | Viability Improvement (%) |
|---|---|---|---|
| A | 48 ± 3.2 | 28 ± 4.1 | 62 ± 5.3 |
| B | 53 ± 2.8 | 22 ± 3.7 | 55 ± 4.9 |
Q. How can reaction mechanisms (e.g., Mannich reactions) be applied to modify the pyrrole core?
The Mannich reaction introduces aminoalkyl groups at the pyrrole NH position. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol reacts with bis(methoxymethyl)diaza-18-crown-6 to form NCH2N-linked derivatives (98% yield). Key steps:
Q. What computational methods analyze the conformational flexibility of the pyrrole ring?
Cremer-Pople puckering coordinates quantify non-planarity in heterocycles. For a five-membered ring, calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates. A related cyclopentane derivative showed q = 0.42 Å and φ = 18°, indicating envelope distortion. Software like Gaussian or ORCA can compute these parameters via DFT (B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
